6-Nitroisatin

Vue d'ensemble

Description

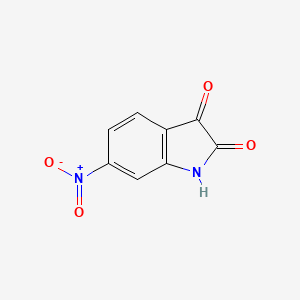

6-Nitroisatin is a derivative of isatin . It is a heterocyclic compound that can be used as a precursor for drug synthesis . The molecular formula of 6-Nitroisatin is C8H4N2O4 .

Synthesis Analysis

6-Nitroisatin can be synthesized by reacting isatins with indoles using various routes . The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . Acid-catalyzed condensation reaction between isatins and indoles are the most useful due to high yield, wide scope, and short reaction times .

Molecular Structure Analysis

The molecular weight of 6-Nitroisatin is 192.13 g/mol . The structural elucidation of 5-nitroisatin was confirmed by performing 2D heteronuclear single quantum correlation experiment .

Chemical Reactions Analysis

Isatin derivatives, including 6-Nitroisatin, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds .

Physical And Chemical Properties Analysis

6-Nitroisatin is an orange-yellow to orange crystalline powder . It has a melting point of 251 °C (dec.) (lit.) .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

6-Nitroisatin, a derivative of isatin, has been researched for its antimicrobial properties. Studies have shown that it exhibits significant antifungal and antibacterial effects. For instance, Beaula et al. (2015) explored the antimicrobial activity of 5-nitroisatin, finding it effective against fungal and bacterial strains. This suggests potential applications in developing antimicrobial therapies (Beaula, Joe, Rastogi, & Jothy, 2015). Additionally, Kupinic et al. (1979) reported that isatin N-Mannich bases, including 5-nitroisatin, showed considerable growth inhibition of Gram-negative bacteria and yeasts (Kupinic, Medic-Saric, Movrin, & Maysinger, 1979).

Anti-Cancer Therapies

Research on 6-Nitroisatin has also included its potential use in cancer treatment. Czeleń et al. (2023) examined the immobilization of 5-nitroisatin derivatives using C60-based functionalized nanocarriers. These compounds were found to be inhibitors of the CDK2 enzyme, suggesting a role in developing new anti-cancer therapies (Czeleń, Szefler, & Skotnicka, 2023). Similarly, Karthick et al. (2021) discovered that hydroxyapatite nanorods incorporated with 5-nitroisatin exhibited anticancer potential against cervical cancer cells, indicating its role as a promising anticancer agent (Karthick et al., 2021).

Drug Synthesis and Modification

6-Nitroisatin derivatives have been synthesized and investigated for various biological activities. Mao Zhenmin (2011) synthesized novel N-alkylated-5-nitroisatin derivatives, which are important as pharmaceutical intermediates and drug candidates (Mao Zhenmin, 2011). Özil et al. (2011) used microwave irradiation to convert 5-nitroisatin into Schiff bases, which showed moderate antimicrobial activity, indicating their potential as antibacterial and antifungal agents (Özil, Menteşe, Yılmaz, Islamoglu, & Kahveci, 2011).

Electrochemical Behavior and Redox Properties

The electrochemical behavior and redox properties of 6-Nitroisatin have been a subject of study. Oliveira et al. (2013) investigated the electrochemical behavior of 5-nitroisatin, providing insights into its different redox mechanisms and potential applications in electrochemistry (Oliveira, Fernandes, Silva, Pinto, & Oliveira‐Brett, 2013).

Leishmanicidal Potential

In the field of parasitology, 5-nitroisatin-derived thiosemicarbazones have been studied for their leishmanicidal potential. Pervez et al. (2014) found that these compounds exhibited significant antileishmanial activities, paving the way for further research to develop more potent antileishmanial agents (Pervez, Manzoor, Yaqub, & Khan, 2014).

Safety And Hazards

Orientations Futures

6-Nitroisatin derivatives have been studied for their potential in the development of new anti-cancer therapies . They have been used in the process of the immobilization of isatin derivatives, with the aim of increasing biological activity while reducing the undesirable effects associated with the toxicity of medicinal substances .

Propriétés

IUPAC Name |

6-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMOARKYYKXWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290063 | |

| Record name | 6-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitroisatin | |

CAS RN |

3433-54-3 | |

| Record name | 6-Nitroisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

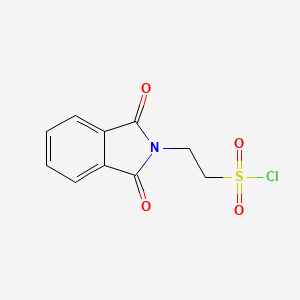

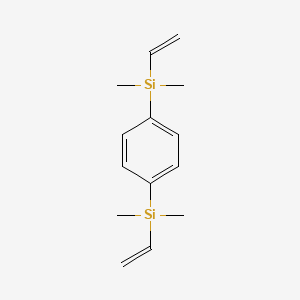

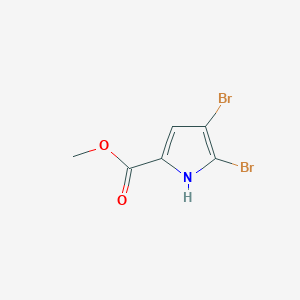

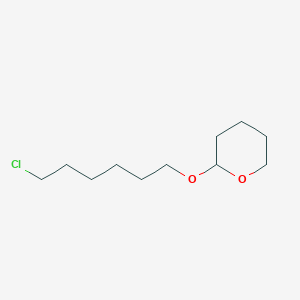

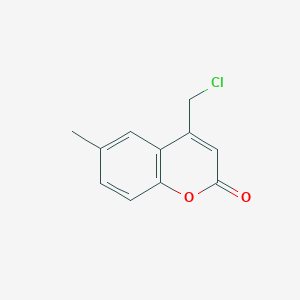

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

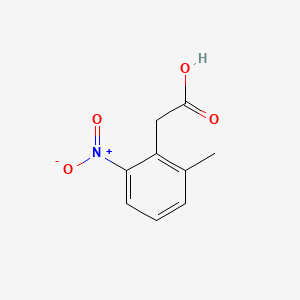

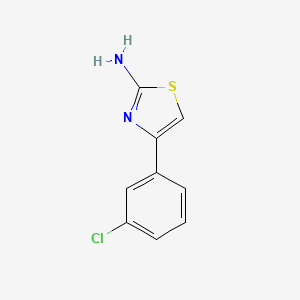

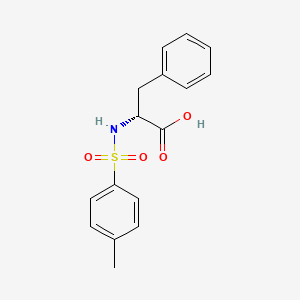

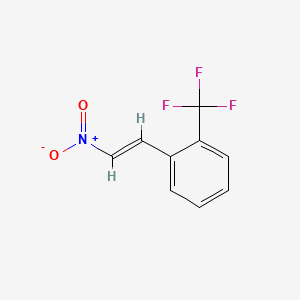

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.